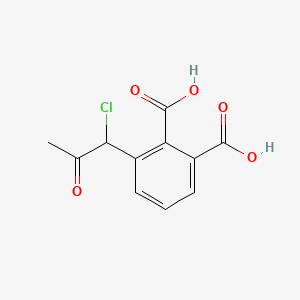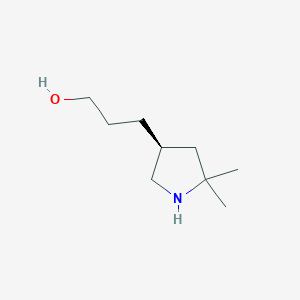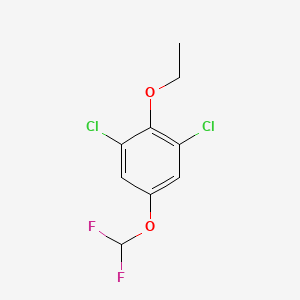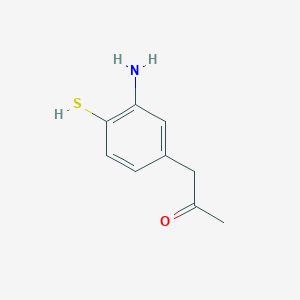![molecular formula C11H8N2O3 B14044394 8-nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine](/img/structure/B14044394.png)
8-nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine is a heterocyclic compound with a molecular formula of C11H8N2O3 and a molecular weight of 216.19 g/mol . This compound features a fused ring system that includes a benzene ring, a pyrrole ring, and an oxazine ring, with a nitro group attached to the benzene ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-arylpropiolamides and thiophenols under blue light-promoted radical cyclization conditions . The reaction is carried out in the presence of hydrochloric acid as a promoter and air as an oxidant, allowing for the formation of the desired oxazine ring.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the required precursors are reacted under controlled conditions to yield the final product. The process may include steps such as purification and quality control to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: 8-Nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 8-amino-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine .
Aplicaciones Científicas De Investigación
8-Nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 8-nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
4H-Benzo[d][1,3]oxazines: These compounds share a similar oxazine ring structure but differ in the position and nature of substituents.
Pyrrolo[1,2-a]pyrazines: These compounds have a similar fused ring system but differ in the nitrogen-containing ring structure.
Uniqueness: 8-Nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine is unique due to the presence of the nitro group and the specific arrangement of the fused rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C11H8N2O3 |
|---|---|
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
8-nitro-4H-pyrrolo[2,1-c][1,4]benzoxazine |
InChI |
InChI=1S/C11H8N2O3/c14-13(15)8-3-4-11-10(6-8)12-5-1-2-9(12)7-16-11/h1-6H,7H2 |
Clave InChI |
VDGJWMYPRVASFV-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CN2C3=C(O1)C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B14044314.png)

![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B14044326.png)

![6-Amino-1-methyl-1,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one](/img/structure/B14044342.png)





![2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole](/img/structure/B14044393.png)



